2-Acetamido-2-deoxy-L-arabinonic acid1,4-lactone
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Overview
Description
2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE is a chemical compound that belongs to the class of amino sugars These compounds are characterized by the presence of an amino group attached to a sugar molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE typically involves the following steps:
Starting Material: The synthesis often begins with a suitable sugar derivative, such as L-arabinose.
Acetylation: The hydroxyl groups of the sugar are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Amination: The acetylated sugar undergoes amination to introduce the amino group. This can be achieved using reagents like ammonium hydroxide.
Cyclization: The final step involves cyclization to form the lactone ring. This can be facilitated by acidic or basic conditions, depending on the specific reaction pathway.
Industrial Production Methods
Industrial production of 2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to carbohydrate metabolism and enzyme activity.
Industry: It may be used in the production of biodegradable materials and other industrial products.
Mechanism of Action
The mechanism of action of 2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in carbohydrate metabolism.
Receptor Binding: It may bind to specific receptors on cell surfaces, influencing cellular processes.
Signal Transduction: The compound can affect signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: Another amino sugar with similar structural features.
N-Acetylneuraminic acid: A sialic acid derivative with comparable biological functions.
2-Acetamido-2-deoxy-D-galactose: An isomer of the compound with different spatial arrangement.
Uniqueness
2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form a lactone ring distinguishes it from other amino sugars.
Properties
Molecular Formula |
C7H11NO5 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
N-[(3R,4R,5S)-4-hydroxy-5-(hydroxymethyl)-2-oxooxolan-3-yl]acetamide |
InChI |
InChI=1S/C7H11NO5/c1-3(10)8-5-6(11)4(2-9)13-7(5)12/h4-6,9,11H,2H2,1H3,(H,8,10)/t4-,5+,6-/m0/s1 |
InChI Key |
SFSOCLFOPIFBBR-JKUQZMGJSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H](OC1=O)CO)O |
Canonical SMILES |
CC(=O)NC1C(C(OC1=O)CO)O |
Origin of Product |
United States |
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